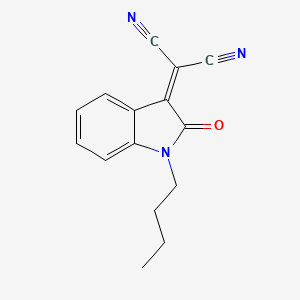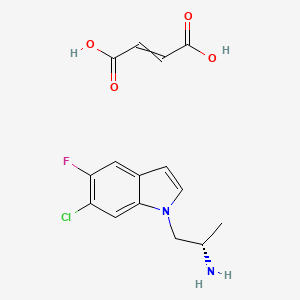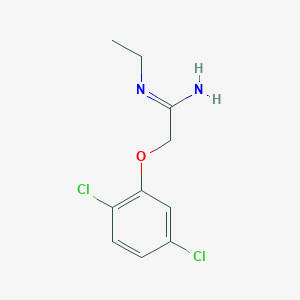![molecular formula C20H14BrNO3 B15150722 1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B15150722.png)
1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE is a complex organic compound that features a unique structure combining a benzodioxole ring and a benzoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Coupling Reaction: A palladium-catalyzed cross-coupling reaction to attach the benzoquinoline moiety to the brominated benzodioxole.
Cyclization: Formation of the final quinoline structure through cyclization reactions under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.
Common reagents and conditions for these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dimethylformamide. Major products formed from these reactions include substituted quinolines and benzodioxole derivatives.
Scientific Research Applications
1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on cell cycle regulation and its ability to induce cell cycle arrest.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar compounds to 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE include:
1-(5-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A closely related compound with a bromine atom at a different position on the benzodioxole ring.
1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A chlorinated analog that may exhibit different biological activities due to the presence of chlorine instead of bromine.
The uniqueness of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE lies in its specific substitution pattern and its potential for targeted anticancer activity .
Properties
Molecular Formula |
C20H14BrNO3 |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C20H14BrNO3/c21-15-9-18-17(24-10-25-18)7-13(15)14-8-19(23)22-16-6-5-11-3-1-2-4-12(11)20(14)16/h1-7,9,14H,8,10H2,(H,22,23) |
InChI Key |
XKMANPNDWVVZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B15150676.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150677.png)
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)
![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15150720.png)
![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15150745.png)
